2-Butoxy-5-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

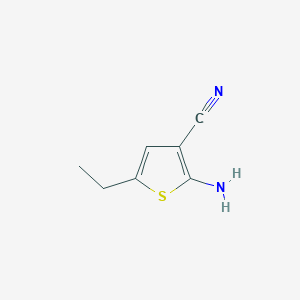

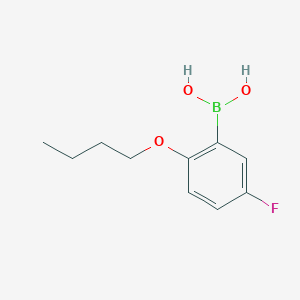

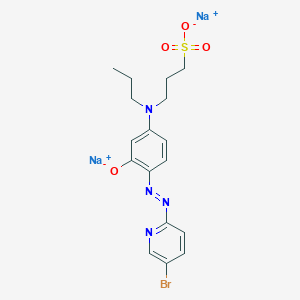

2-Butoxy-5-fluorophenylboronic acid is a chemical compound with the empirical formula C10H14BFO3 . It has a molecular weight of 212.03 . This compound is typically in solid form .

Synthesis Analysis

The primary application of 2-Butoxy-5-fluorophenylboronic acid lies in its role as a building block in the synthesis of more complex molecules. Protodeboronation of pinacol boronic esters, a process that involves the removal of a boron group from an organic compound, has been reported .Molecular Structure Analysis

The molecular structure of 2-Butoxy-5-fluorophenylboronic acid consists of a phenyl ring substituted with a butoxy group and a fluorine atom . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

Due to the presence of both a boronic acid group and a fluorophenyl moiety, 2-Butoxy-5-fluorophenylboronic acid can participate in various coupling reactions, particularly Suzuki-Miyaura couplings, to form carbon-carbon bonds with other organic fragments.Physical And Chemical Properties Analysis

2-Butoxy-5-fluorophenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 366.0±52.0 °C at 760 mmHg, and a flash point of 175.1±30.7 °C . It has a molar refractivity of 53.7±0.4 cm3 . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications

Anticancer Applications

2-Butoxy-5-fluorophenylboronic acid derivatives exhibit significant potential in oncology. A study found that certain phenylboronic acid and benzoxaborole derivatives, including those related to 2-Butoxy-5-fluorophenylboronic acid, have high antiproliferative and proapoptotic properties, particularly in ovarian cancer cells. These compounds induce cell cycle arrest and caspase-3 activation, leading to apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Analytical and Spectroscopic Studies

The compound's derivatives have been the subject of detailed spectroscopic studies. For instance, 2-fluorophenylboronic acid, a related compound, was analyzed using FT-Raman, FT-IR, and NMR spectroscopy. These studies provide insights into the compound's structural and spectroscopic properties, which are crucial for various applications in chemistry and materials science (Erdoğdu et al., 2009).

Chemical Synthesis and Transformation

2-Butoxy-5-fluorophenylboronic acid and its derivatives are also important in chemical synthesis. For example, they are used in the halodeboronation of aryl boronic acids, a process essential for creating various organic compounds. This process has been demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile and similar compounds, showcasing the versatility and utility of these boronic acids in organic synthesis (Szumigala et al., 2004).

Applications in Glucose Sensing

Derivatives of 2-Butoxy-5-fluorophenylboronic acid are employed in the development of glucose sensors. These sensors utilize the specific binding properties of boronic acids to detect saccharides, such as glucose, in various solutions. This application is particularly relevant in biomedical and analytical chemistry, where accurate glucose monitoring is essential (Li et al., 2013).

Antimicrobial Activity

Studies have shown that some boronic acids, including those structurally related to 2-Butoxy-5-fluorophenylboronic acid, possess antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, indicating their potential as antibacterial and antifungal agents. This opens up possibilities for their use in medical and pharmaceutical applications (Adamczyk-Woźniak et al., 2020).

Fluorescence Quenching and Imaging

Boronic acid derivatives are also used in fluorescence studies. For example, the fluorescence quenching properties of related boronic acids have been investigated, providing valuable insights into their potential use in imaging and diagnostic applications. This aspect is particularly relevant in the field of molecular diagnostics and bioimaging (Geethanjali et al., 2015).

properties

IUPAC Name |

(2-butoxy-5-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEICROJFBXMNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584284 |

Source

|

| Record name | (2-Butoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxy-5-fluorophenylboronic acid | |

CAS RN |

480438-62-8 |

Source

|

| Record name | 2-Butoxy-5-fluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)